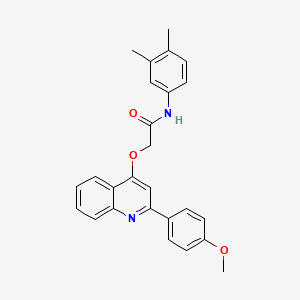

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a novel anilidoquinoline derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their therapeutic efficacy and biological activity. For instance, an anilidoquinoline derivative was found to have significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis . Another study reported that 2-(quinolin-4-yloxy)acetamides, which share a common quinoline moiety with the compound , exhibited potent antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of related anilidoquinoline derivatives typically involves the introduction of an amide linkage to a quinoline core, as seen in the compounds studied in the provided papers. The therapeutic compound evaluated for Japanese encephalitis was synthesized and showed significant decreases in viral load when administered to infected mice . Similarly, the antitubercular 2-(quinolin-4-yloxy)acetamides were synthesized with additional chemical modifications to improve their potency, indicating a methodical approach to optimizing the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is crucial for their biological activity. The spatial orientation of the amide group and the substitution pattern on the quinoline ring can significantly influence the compound's interaction with biological targets. For example, the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a tweezer-like geometry that allows for self-assembly into channel-like structures through weak interactions . This highlights the importance of molecular geometry in the design of anilidoquinoline derivatives.

Chemical Reactions Analysis

The chemical reactivity of anilidoquinoline derivatives is not explicitly discussed in the provided papers. However, the synthesis and biological activity of these compounds suggest that they are designed to interact with specific biological targets, such as viral proteins or mycobacterial enzymes. The presence of an amide linkage and a quinoline moiety indicates potential sites for chemical reactions, which may be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are likely to be influenced by their molecular structure. The presence of methoxy and chlorophenyl groups can affect the lipophilicity and solubility of these compounds, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. The compounds studied for antitubercular activity showed no apparent toxicity to Vero and HaCat cells and no sign of cardiac toxicity in zebrafish, suggesting favorable safety profiles . The crystal structure analysis of related compounds provides insights into their solid-state properties and potential interactions with biological targets .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-17-8-11-20(14-18(17)2)27-26(29)16-31-25-15-24(19-9-12-21(30-3)13-10-19)28-23-7-5-4-6-22(23)25/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNHGZPQCWPLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)

![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)